1H-1,3-Benzimidazole, 2-[[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl]-
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Overview
Description
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a heterocyclic compound that combines the structural features of benzimidazole and triazole. These moieties are known for their significant pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique combination of these two heterocycles in a single molecule makes this compound a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Triazole Moiety: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Coupling Reaction: The final step involves the coupling of the benzimidazole and triazole moieties through a sulfide linkage.
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-2-YLMETHYL (5-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can be compared with other similar compounds, such as:
1H-BENZIMIDAZOL-2-YLMETHYL 4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE: This compound has a similar structure but with different substituents on the triazole ring, leading to variations in its pharmacological activities.
1,3,5-TRIS (1H-BENZO[D]IMIDAZOLE-2-YL) BENZENE: This compound contains multiple benzimidazole moieties, which may enhance its biological activities compared to the single benzimidazole-triazole compound.
Properties
Molecular Formula |
C11H11N5S |
---|---|
Molecular Weight |
245.31 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C11H11N5S/c1-7-12-11(16-15-7)17-6-10-13-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3,(H,13,14)(H,12,15,16) |
InChI Key |
VVGZOUNSQYXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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